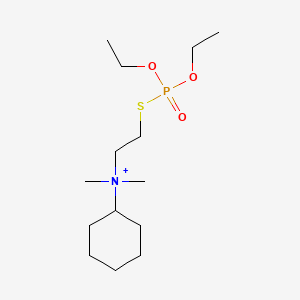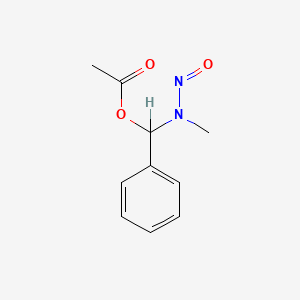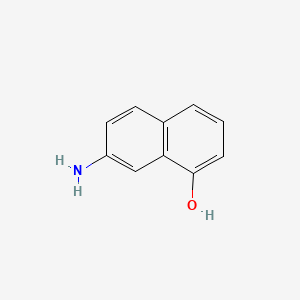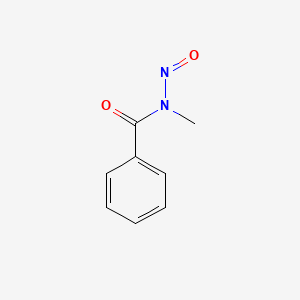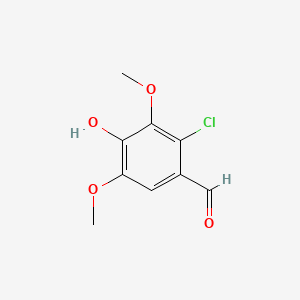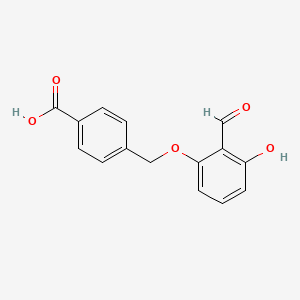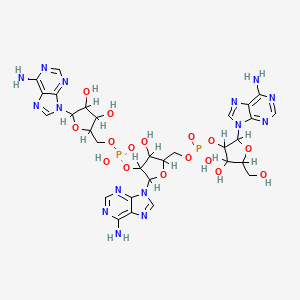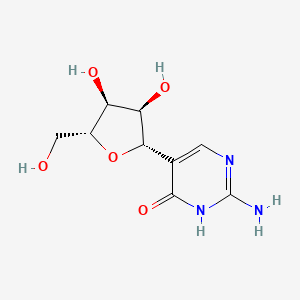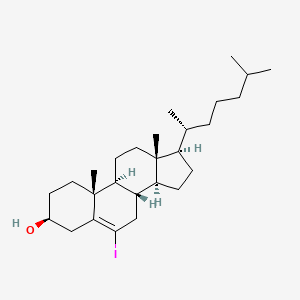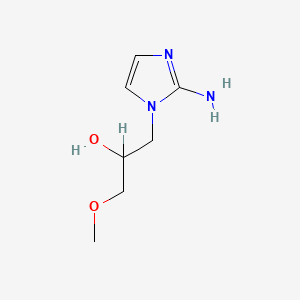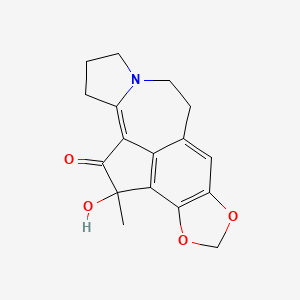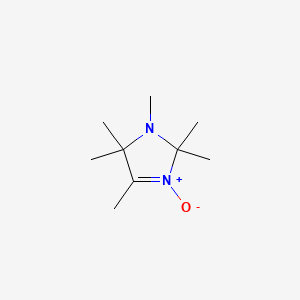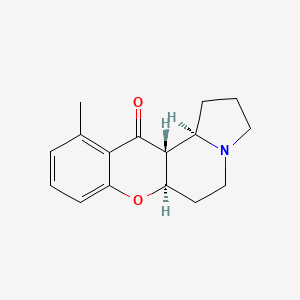
(+)-Elaeocarpine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Elaeocarpine is a member of chromones.
科学的研究の応用
Alkaloids and Opioid Receptor Binding
The Elaeocarpus genus, including species like Elaeocarpus fuscoides and Elaeocarpus habbemensis, has been studied for its indolizidine alkaloids, such as elaeocarpenine and elaeocarpine. These compounds have demonstrated binding affinity to human delta-opioid receptors, suggesting potential pharmacological applications (Katavic, Venables, Rali, & Carroll, 2007).
Inhibition of Butyrylcholinesterase
Research on Elaeocarpus angustifolius has uncovered several new alkaloids, including variants of elaeocarpine. Some of these compounds, like elaeocarpine trifluoroacetate, have shown weak inhibitory activities against butyrylcholinesterase, which could have implications for treating diseases like Alzheimer's (Hong et al., 2019).
Medicinal Uses in Traditional Systems
Elaeocarpus ganitrus, also containing (+)-elaeocarpine, has been used in Ayurveda and other traditional medical systems. It's used for treating conditions like hypertension, anxiety, epilepsy, and migraine. Scientific research has supported some of these uses, highlighting the potential of elaeocarpine and related alkaloids in medicine (Rashmi & Amrinder, 2014).
Anti-inflammatory and Antioxidant Properties
Elaeocarpus sphaericus, another species in the Elaeocarpus genus, has been examined for its pharmacological activity. Its fruits, containing various compounds including elaeocarpine, have shown significant anti-inflammatory and antioxidant properties in studies, suggesting their therapeutic potential (Singh, Acharya, & Bhattacharya, 2000).
Anxiolytic Effects
Elaeocarpus sphaericus fruits, also containing elaeocarpine, have been tested for their anxiolytic effects using models like the elevated plus-maze in mice. The results validate traditional uses of the plant in managing anxiety, indicating a potential area for further pharmacological exploration (Gagan et al., 2010).
特性
製品名 |
(+)-Elaeocarpine |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
(6aR,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13-,15-/m1/s1 |
InChIキー |
DXTYYNIKCKARPP-UXIGCNINSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)O[C@@H]3CCN4CCC[C@@H]4[C@H]3C2=O |
正規SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)
